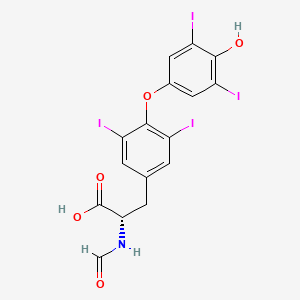

Imidafenacin Related Compound 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Method Development and Validation

Imidafenacin (IM) has been subject to scientific research primarily focusing on its pharmacokinetic properties and methodological advancements. A notable study developed and validated a liquid chromatography-tandem mass spectrometry method for the quantitation of IM in human plasma, aiming to support clinical pharmacokinetic studies. This method showcased high sensitivity and selectivity, underlining its potential for precise drug monitoring and dosage optimization in clinical settings (Hu et al., 2016). Another significant advancement was the development of sensitive and selective bioanalytical methods for the quantification of IM and its metabolites in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which facilitated the determination of IM concentration profiles even at extremely low levels (Masuda et al., 2007).

Pharmacodynamics and Selectivity

Research has also delved into the pharmacodynamic aspects and receptor selectivity of IM. Studies highlighted the compound's high affinity for M3 and M1 muscarinic receptor subtypes, demonstrating its potential for bladder selectivity. This selectivity is considered advantageous in mitigating undesirable adverse events associated with antimuscarinic therapy, as it allows for a better tolerability profile (Kobayashi et al., 2007). Furthermore, the drug's pharmacokinetics, such as its elimination half-life and distribution in various tissues, have been thoroughly studied to understand its organ selectivity and therapeutic implications (Yamada et al., 2011).

Clinical Efficacy and Safety

Clinical research has consistently affirmed IM's efficacy and safety in treating overactive bladder syndrome (OAB). A systematic review revealed IM's comparable efficacy to other antimuscarinic drugs, with a notably lower rate of common side effects such as dry mouth and constipation, making it a favorable option for patients with OAB (Wu et al., 2020). Additionally, IM's potential as an add-on therapy for patients unresponsive to standard treatments has been explored, indicating its versatility and potential for personalized medicine approaches (Yokoyama et al., 2014).

Orientations Futures

Future directions for research on Imidafenacin Related Compound 1 could include further studies to assess its pharmacokinetics, clinical efficacy, safety, and tolerability in different populations . Additionally, more studies could evaluate and compare its efficacy, safety, and tolerability with other largely utilized antimuscarinics .

Propriétés

Numéro CAS |

170105-20-1 |

|---|---|

Nom du produit |

Imidafenacin Related Compound 1 |

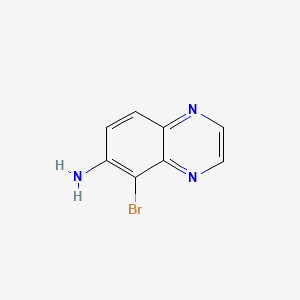

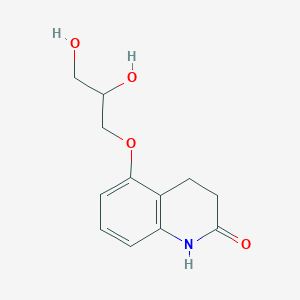

Formule moléculaire |

C19H19N3O |

Poids moléculaire |

305.38 |

Apparence |

Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)